2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action for This compound Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . The exact nature of these interactions would depend on the specific target and the structure of the derivative.
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
The molecular and cellular effects of This compound Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific target and biological activity.
Biochemical Analysis
Cellular Effects
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities, which suggest that this compound may have similar effects on cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives are generally stable, but their stability can be affected by various factors such as temperature, pH, and exposure to light . Long-term studies are needed to determine the temporal effects of this compound in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing any toxic effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to influence metabolic flux and metabolite levels, which can have significant effects on cellular function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their transport and distribution . The localization and accumulation of this compound within cells can affect its biological activity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(16)14-5-4-10-6-9(7-15)2-3-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFWDESSQYHFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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